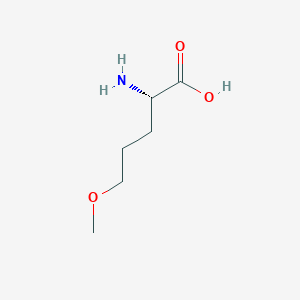
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a solvent like acetonitrile or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-one.
Reduction: Formation of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or binding to receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butane: Similar structure but without the hydroxyl group.
Uniqueness
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
3-(2-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-10(3)9-7/h4-6,11H,1-3H3 |
InChIキー |
GQBVMKWYABSVJO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN(N=C1)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


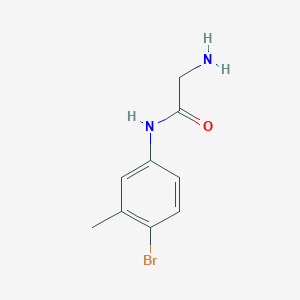

![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
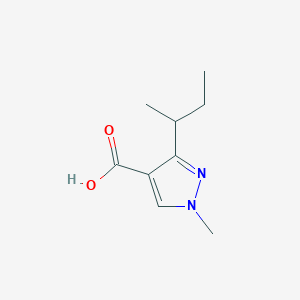


![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
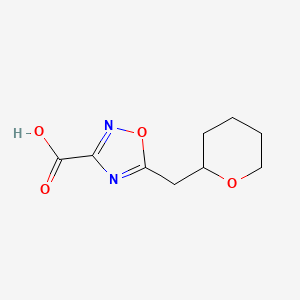
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
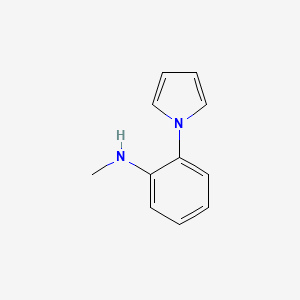
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)
